molecular formula C13H16N2O3S B6981622 2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol

2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol

Cat. No.: B6981622
M. Wt: 280.34 g/mol
InChI Key: ZHEMXADDHIZHGM-UHFFFAOYSA-N
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Description

2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol is an organic compound that belongs to the class of phenyl ethanol derivatives This compound is characterized by the presence of a methoxy group, a thiadiazole ring, and an ethanol moiety

Properties

IUPAC Name

2-[3-methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-9-14-15-13(19-9)8-18-12-6-10(3-4-16)5-11(7-12)17-2/h5-7,16H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEMXADDHIZHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)COC2=CC(=CC(=C2)OC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with acetic anhydride under reflux conditions.

    Coupling Reaction: The final step involves the coupling of the methoxy-substituted phenyl ring with the thiadiazole moiety. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of greener solvents and catalysts may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of 2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]acetaldehyde or 2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]acetic acid.

    Reduction: Formation of 2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study the interactions of thiadiazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and thiadiazole groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]methanol
  • 2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]acetic acid
  • 2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethane

Uniqueness

2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol is unique due to the presence of both a methoxy group and a thiadiazole ring, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.

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